molecular formula C22H20BrNO6 B280204 methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B280204
M. Wt: 474.3 g/mol
InChI Key: VMJHWEJCVCPBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, commonly known as MABF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of MABF is not fully understood. However, it has been proposed that MABF may exert its effects by modulating the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. MABF has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MABF has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of various enzymes involved in the inflammatory response. MABF has also been found to exhibit antioxidant properties and protect against oxidative stress. Additionally, MABF has been shown to induce apoptosis and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using MABF in lab experiments is its relatively low toxicity. MABF has been found to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. Additionally, MABF is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using MABF in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several potential future directions for research on MABF. One area of interest is the development of MABF-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of MABF and identify potential targets for therapeutic intervention. Finally, research is needed to optimize the synthesis method of MABF and improve its solubility and bioavailability.

Synthesis Methods

MABF can be synthesized using a multi-step process that involves the reaction of 2-bromophenol with 2-chloromethylfuran, followed by the reaction with methyl 4-oxo-2H-chromene-3-carboxylate and ammonium carbonate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

MABF has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. MABF has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, MABF has been found to exhibit neuroprotective effects and may have applications in the treatment of neurodegenerative diseases.

Properties

Molecular Formula

C22H20BrNO6

Molecular Weight

474.3 g/mol

IUPAC Name

methyl 2-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C22H20BrNO6/c1-27-22(26)20-19(18-14(25)6-4-8-16(18)30-21(20)24)17-10-9-12(29-17)11-28-15-7-3-2-5-13(15)23/h2-3,5,7,9-10,19H,4,6,8,11,24H2,1H3

InChI Key

VMJHWEJCVCPBOD-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=C(O3)COC4=CC=CC=C4Br)C(=O)CCC2)N

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=C(O3)COC4=CC=CC=C4Br)C(=O)CCC2)N

Origin of Product

United States

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